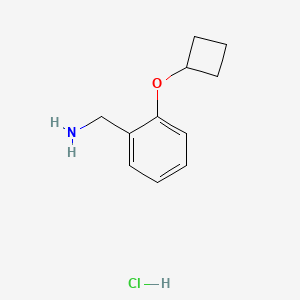
(4-bromo-1-isopropyl-1H-pyrazol-3-yl)acetic acid
Vue d'ensemble
Description
(4-bromo-1-isopropyl-1H-pyrazol-3-yl)acetic acid is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom at the 4-position, an isopropyl group at the 1-position, and an acetic acid moiety at the 3-position
Mécanisme D'action
Target of Action
It’s known that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for therapeutic interventions.
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a way that modulates the target’s function . This modulation can result in changes to cellular processes, leading to the compound’s observed effects.
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It’s known that pyrazole derivatives can have diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These effects suggest that (4-bromo-1-isopropyl-1H-pyrazol-3-yl)acetic acid could potentially have a wide range of molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
(4-bromo-1-isopropyl-1H-pyrazol-3-yl)acetic acid plays a significant role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase involves binding to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine and leading to an accumulation of this neurotransmitter.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, leading to altered levels of reactive oxygen species (ROS) within cells . Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes to metabolic flux and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to inhibition or activation depending on the target enzyme. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine . This inhibition results in increased acetylcholine levels, which can affect neurotransmission and lead to various physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels . For example, its interaction with acetylcholinesterase affects the breakdown of acetylcholine, resulting in altered levels of this neurotransmitter and its associated metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can impact the compound’s interactions with biomolecules and its overall biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1-isopropyl-1H-pyrazol-3-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.
Isopropylation: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Acetic Acid Moiety Introduction: The acetic acid moiety can be introduced through carboxylation reactions or by using acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(4-bromo-1-isopropyl-1H-pyrazol-3-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetic acid moiety.
Condensation Reactions: The pyrazole ring can participate in condensation reactions with various electrophiles.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine.
Isopropylation: Isopropyl halides, bases such as potassium carbonate.
Carboxylation: Carbon dioxide, acetic anhydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.
Oxidation Products: Oxidation of the acetic acid moiety can lead to the formation of carboxylic acids or ketones.
Condensation Products: Condensation reactions can yield a variety of pyrazole derivatives.
Applications De Recherche Scientifique
(4-bromo-1-isopropyl-1H-pyrazol-3-yl)acetic acid has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, analgesic, or antimicrobial properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It can be used in studies investigating the inhibition of enzymes such as liver alcohol dehydrogenase.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromopyrazole: Similar in structure but lacks the isopropyl and acetic acid groups.
1-Isopropyl-3-pyrazolecarboxylic acid: Similar but lacks the bromine atom.
4-Iodopyrazole: Similar but contains an iodine atom instead of bromine.
Uniqueness
(4-bromo-1-isopropyl-1H-pyrazol-3-yl)acetic acid is unique due to the combination of its bromine, isopropyl, and acetic acid groups, which confer specific chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.
Propriétés
IUPAC Name |
2-(4-bromo-1-propan-2-ylpyrazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-5(2)11-4-6(9)7(10-11)3-8(12)13/h4-5H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAMIBVQIPZRTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)CC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214655 | |
| Record name | 1H-Pyrazole-3-acetic acid, 4-bromo-1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1328640-38-5 | |
| Record name | 1H-Pyrazole-3-acetic acid, 4-bromo-1-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1328640-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-acetic acid, 4-bromo-1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[3,2-b]pyridin-2-ylmethanamine](/img/structure/B3046852.png)

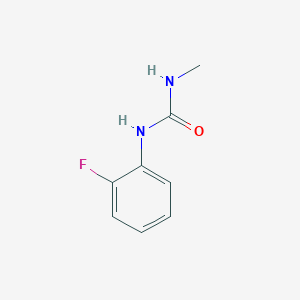
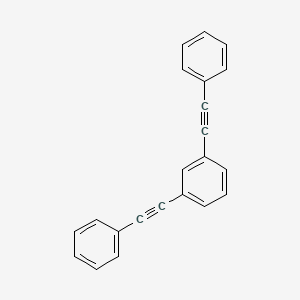



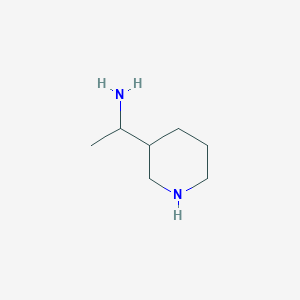

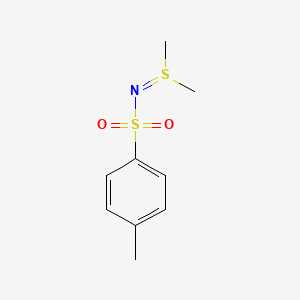

![Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3046870.png)
